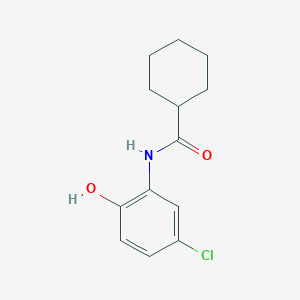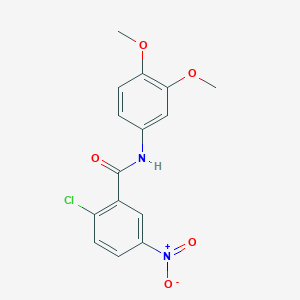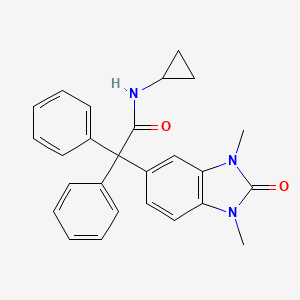
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide, also known as CHCA, is a chemical compound that has been widely studied for its potential applications in scientific research. CHCA is a derivative of salicylamide and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide is not yet fully understood. However, it is believed that N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide acts as a chelating agent, binding to metal ions and forming stable complexes. This binding process results in a change in the fluorescence properties of N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide, allowing for the detection of metal ions.
Biochemical and Physiological Effects:
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its fluorescent properties, N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide in lab experiments is its high selectivity and sensitivity towards metal ions. N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide. One area of interest is the development of new fluorescent probes based on the structure of N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide. Another area of research involves the use of N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide as a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide and its potential applications in scientific research.
Synthesemethoden
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide can be synthesized using a variety of methods, including the reaction of cyclohexanecarboxylic acid with 5-chloro-2-hydroxyaniline in the presence of a suitable catalyst. Other methods include the reaction of cyclohexanecarboxylic acid chloride with 5-chloro-2-hydroxyaniline in the presence of a base or the reaction of cyclohexanone with 5-chloro-2-hydroxybenzoyl chloride in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide as a fluorescent probe for the detection of metal ions. N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide has been shown to exhibit high selectivity and sensitivity towards a range of metal ions, including copper, zinc, and iron.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-10-6-7-12(16)11(8-10)15-13(17)9-4-2-1-3-5-9/h6-9,16H,1-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWGUCYZFVPAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5720277.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)-N-methylurea](/img/structure/B5720294.png)
![3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5720305.png)

![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5720324.png)
![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5720343.png)


![4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5720374.png)